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Introduction to 1,11-Undecanediol and Its Significance
in Crystal Engineering

1,11-Undecanediol (C₁₁H₂₄O₂) is a long-chain aliphatic diol characterized by hydroxyl groups at both

terminals of an 11-carbon chain. This α,ω-alkanediol represents an important class of organic compounds

with significant applications in pharmaceutical development, polymer science, and materials research. The

crystalline properties of 1,11-undecanediol are of particular interest due to their structural role in

epicuticular wax crystals found in plant surfaces, which serve important hydrophobic functions in nature

[1]. Additionally, its molecular structure serves as a valuable building block for creating more complex

crystalline materials, including ferrocene derivatives with electroactive properties for specialized polymer

applications [2].

The distinct crystallization behavior of 1,11-undecanediol arises from its position as an odd-numbered

member (n=11) in the 1,ω-alkanediol series (CₙH₂ₙ₊₂O₂), which exhibits fundamentally different crystal

packing compared to even-numbered homologs. This chain parity effect influences not only molecular

conformation but also hydrogen bonding patterns and ultimate crystal morphology, making it an excellent

model compound for studying structure-property relationships in organic crystals. For researchers in

pharmaceutical development, understanding these crystallization principles is essential for controlling
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polymorphic forms, crystal habit, and physical properties of active pharmaceutical ingredients (APIs) and

excipients [1].

Structural Characteristics and Crystallographic
Properties

Crystal System and Molecular Packing

1,11-Undecanediol crystallizes in an orthorhombic crystal system with the space group P2₁2₁2₁ and Z=4,

which is characteristic of odd-numbered 1,ω-alkanediols [1]. This structural arrangement differs significantly

from the monoclinic packing (P2₁/c, Z=2) observed in even-numbered diols such as 1,10-decanediol and

1,12-dodecanediol. The molecular packing of 1,11-undecanediol features a layered structure with molecules

oriented parallel to each other, creating a herringbone molecular arrangement when viewed along specific

crystallographic directions.

The crystalline architecture is stabilized by an intricate network of hydrogen bonds that form infinite

chains through alternating interlayer and intralayer O-H···O interactions. This three-dimensional hydrogen

bonding network can be described by a basis set of principal directions [001], [010], and [100], where [100]

represents the direction of the infinite hydrogen-bond chain. A notable structural feature is the presence of a

trans-gauche-trans conformation (TGt) at one molecular terminal, which is stabilized by an intramolecular

C-H···O hydrogen bond. This gauche defect plays a crucial role in redirecting the OH···O intermolecular

pattern, leaving only one interlayer hydrogen bond while facilitating intralayer interactions [1].

Key Structural Parameters

Table 1: Crystallographic Parameters of 1,11-Undecanediol

Parameter Value Description

Crystal System Orthorhombic Characteristic of odd-numbered alkanediols
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Parameter Value Description

Space Group P2₁2₁2₁ Z = 4 molecules per unit cell

Molecular Arrangement Parallel layers Herringbone motif when viewed along specific

directions

Hydrogen Bond Pattern Alternating

inter/intralayer

Infinite chains along [100] direction

Terminal Conformation TTt-TGt Trans-gauche-trans sequence at one terminal

Intramolecular
Interaction

C-H···O Stabilizes gauche defect (2.60-2.61 Å)

H⋯H Interactions 83.2% Dominant contact in Hirshfeld surface analysis
[2]

Table 2: Hydrogen Bonding Geometry in 1,11-Undecanediol Crystal Structure

Interaction Type Distance (Å) Angle (°) Role in Crystal Packing

O-H···O (Interlayer) 2.726-2.755 152-175 Primary stabilization force

C-H···O (Intermolecular) 2.60-2.61 ~164 Stabilizes gauche conformation

C-H···π 2.89 164 Contributes to stacking along c-axis

H⋯H Contacts - - Dominant (83.2%) in Hirshfeld analysis [2]

The molecular conformation of 1,11-undecanediol exhibits an almost planar alkane chain with an RMS

deviation of 0.129 Å from the best fit plane through all 11 carbon atoms. This plane is nearly orthogonal to

the cyclopentadienyl ring in ferrocenyl derivatives (84.22°), demonstrating the structural rigidity imparted

by the crystalline environment [2]. The C11⋯C21 separation measures 12.627 Å, confirming the extended

conformation of the undecyl chain with typical antiperiplanar arrangements for Cn–Cn+3 groupings.
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Crystal Growth Techniques and Experimental Protocols

Glancing Incidence X-ray Diffraction (GIXD) for Crystal Structure
Analysis

The GIXD technique provides significant advantages for characterizing the crystal structure of 1,11-

undecanediol and similar alkanediols. This method maintains a fixed incident angle (asymmetric

configuration) that enables more effective detection of preferred orientations compared to conventional

Bragg-Brentano geometry, particularly when conducting multiple experiments at different incident angles

[1]. For organic compounds with pronounced molecular anisotropy like 1,11-undecanediol, GIXD offers

enhanced intensity measurements when combining relatively low incident angles with parallel beams,

making it ideal for studying layered crystal packing arrangements.

Experimental Protocol: GIXD for 1,11-Undecanediol Polymorph Characterization

Sample Preparation: Prepare polycrystalline monophasic samples of 1,11-undecanediol using

recrystallization from anhydrous ethanol. Ensure uniform particle size distribution (5-20 μm) by

controlled grinding and sieving. Deposit samples as flat specimens using a specialized sample holder

to minimize preferred orientation artifacts [1].

Instrument Configuration: Utilize a diffractometer equipped with a parallel-beam adapter and a

multicapillary collimator. Implement Cu-Kα radiation (λ = 1.5418 Å) generated at 40 kV and 40 mA.

Configure the incident angle (α) between 2° and 5° to optimize surface sensitivity while maintaining

adequate penetration depth [1].

Data Collection: Perform continuous scans across the angular range of 3°-60° (2θ) with a step size of

0.02° and a counting time of 2-5 seconds per step. Conduct multiple experiments at different incident

angles (e.g., 2°, 3°, 5°) to characterize and quantify preferred orientation effects [1].

Data Analysis Procedure:

Indexation and Space Group Determination: Use the DICVOL06 algorithm for initial
indexation, confirming orthorhombic system with space group P2₁2₁2₁.

Whole-Pattern Fitting: Employ the Le Bail method to refine lattice parameters without
structural model constraints.
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Isomorphic Molecular Replacement: Utilize known structures of longer-chain alkanediols as

initial models for Rietveld refinement.
Lattice Energy Minimization: Apply Dreiding force field with Gavezzotti's potential for

hydrogen bonds to optimize molecular geometry.
Rigid-Body Rietveld Refinement: Implement a multi-axial March-Dollase model to account for

preferred orientation effects [1].
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Diagram 1: Experimental workflow for GIXD crystal structure determination of 1,11-undecanediol

Solution-Based Crystal Growth for Single Crystal X-ray
Diffraction

Single crystal growth of 1,11-undecanediol can be achieved through controlled solution evaporation or

temperature-gradient methods. This approach is particularly valuable for obtaining high-quality crystals

suitable for detailed structural analysis via single-crystal X-ray diffraction, which provides higher precision

in determining hydrogen atom positions compared to powder methods.

Experimental Protocol: Slow Evaporation Crystal Growth

Solvent Selection: Prepare a saturated solution of 1,11-undecanediol in anhydrous ethanol or ethyl

acetate at 40-50°C. These solvents provide ideal solubility gradients and evaporation rates for

controlled crystal growth. Filter the hot solution through a 0.2 μm PTFE membrane to remove

particulate impurities [2].

Crystallization Setup: Transfer the filtered solution to a clean crystallization dish and cover with

perforated aluminum foil to control evaporation rate. Maintain at constant temperature (±0.1°C) in a

vibration-free environment. Optimal temperature range is 20-25°C for ethanol and 15-20°C for ethyl

acetate [2].

Crystal Harvesting: After 7-14 days, collect well-formed crystals using a micro-spatula or nylon loop.

Select crystals with dimensions of 0.2-0.5 mm for single-crystal X-ray analysis. Rapidly transfer

selected crystals to the diffractometer to prevent solvent loss or surface degradation [2].
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Structural Analysis: For single-crystal X-ray diffraction, mount a suitable crystal on a diffractometer

with Mo-Kα radiation (λ = 0.71073 Å). Collect a full sphere of data at 100-150 K to enhance data

quality and minimize thermal displacement parameters. Solve the structure using direct methods and

refine with full-matrix least-squares on F² [2].

Solid-State Crystal Growth and Orientation Control

The Solid-State Crystal Growth (SSCG) technique represents a novel approach for growing large single

crystals and controlling their orientation without traditional melt processing. This method is particularly

valuable for materials with anisotropic properties, where specific crystallographic orientations yield superior

functional characteristics [3].

Experimental Protocol: SSCG for Orientation Control

Material Requirements: Identify systems with semicoherent precipitates and two-phase regions in

their phase diagram. The method has been successfully demonstrated in alloy systems (FeMnAlNi and

CuMnAl) and may be adapted for organic crystalline materials with similar characteristics [3].

Thermal Cycling Process: Subject polycrystalline samples to multiple temperature cycles between

high and low temperatures within the two-phase region. Typical cycles range from 5-20 iterations, with

specific temperatures and durations dependent on the material's phase diagram [3].

Orientation Mechanism: During thermal cycling, precipitates nucleate and dissolve, leaving subgrain

boundaries behind. Grains grow to decrease excess subgrain boundary energy, eventually merging to

form single crystals. Continued cycling activates reorientation mechanisms to further reduce system

energy [3].

Advantages Over Traditional Methods: SSCG does not require complex equipment, seed crystals, or

precise thermal profile control associated with Bridgman or Czochralski processes. It produces crystals

with better chemical homogeneity and enables massive orientation changes in the solid state [3].

Thermodynamic Properties and Phase Behavior
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Heat Capacity and Phase Transition Enthalpies

The thermodynamic properties of 1,11-undecanediol are essential for designing industrial processes

involving crystallization, purification, and formulation. Recent research has demonstrated that conventional

empirical methods significantly overestimate the heat capacities of α,ω-alkanediols, leading to errors in

calculating phase transition enthalpies [4].

Table 3: Experimentally Determined Thermodynamic Properties of 1,11-Undecanediol

Property Value Conditions Significance

Crystal Structure Orthorhombic (P2₁2₁2₁) 298 K Determined by GIXD [1]

Heat Capacity
Deviation

30-50 J·K⁻¹·mol⁻¹ Compared to
empirical

estimates

Systematic overestimation by
group contribution methods [4]

Hydrogen Bond
Energy

~10-15 kJ·mol⁻¹ Per O-H···O bond Estimated from sublimation

enthalpies of similar diols [4]

Sublimation
Enthalpy

Order of 10-15 kJ·mol⁻¹

higher than vaporization

298 K Derived from vapor pressure

measurements [4]

Dominant
Molecular
Contacts

H⋯H (83.2%) Hirshfeld Surface

Analysis

Major contribution to crystal

packing [2]

The heat capacity overestimation identified for α,ω-alkanediols has significant implications for process

design. Traditional group contribution methods developed by Chickos et al. deviate by 30-50 J·K⁻¹·mol⁻¹

from experimental values, with discrepancies increasing systematically with chain length. These errors

profoundly impact temperature adjustments of phase transition enthalpies, particularly for vaporization

enthalpies derived from ebulliometric vapor pressure measurements [4].

Revised Thermodynamic Calculations
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For accurate thermodynamic calculations involving 1,11-undecanediol, researchers should employ newly

developed group contribution parameters specifically designed for diols. These revised parameters correct

the systematic overestimations and provide more reliable prediction of enthalpies of vaporization for α,ω-

alkanediols from pentanediol to decanediol [4].

Calculation Protocol: Temperature Adjustment of Vaporization Enthalpy

Experimental Data Collection: Measure vapor pressures of 1,11-undecanediol across a temperature

range (typically 422.2-559.5 K for similar diols) using ebulliometric or static methods [4].

Enthalpy Derivation: Determine ΔₗgHₘₒ(Tᵃᵛ) values from the temperature dependence of vapor

pressures using the Clausius-Clapeyron equation. Apply rigorous statistical analysis to quantify

uncertainties [4].

Heat Capacity Correction: Instead of conventional correlations (ΔₗgCₚ,ₘₒ = -[10.58 + 0.26 ×

Cₚ,ₘₒ(liq)]), use the newly developed group contribution parameters specific for diols to calculate heat

capacity differences [4].

Temperature Adjustment: Apply the Kirchhoff's equation correction: ΔₗgHₘₒ(298.15 K) =

ΔₗgHₘₒ(Tᵃᵛ) + ΔₗgCₚ,ₘₒ(298.15 K - Tᵃᵛ) using the revised heat capacity differences to obtain standard

vaporization enthalpies at 298.15 K [4].

Troubleshooting and Technical Considerations

Common Challenges in Crystal Growth and Structural Analysis

Polymorphism and Polytypism: 1,11-Undecanediol may crystallize in different polymorphic forms

depending on crystallization conditions. If unexpected diffraction patterns appear, systematically vary

temperature, solvent, and cooling rates to explore potential polymorphs. Monitor for phase transitions

during temperature-dependent studies [1].

Preferred Orientation Effects: In powder diffraction, plate-like or needle-like crystal habits cause

significant preferred orientation. To mitigate, use careful sample preparation techniques such as side-
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loading or spray-drying, and implement multi-axial March-Dollase preferred orientation models during

Rietveld refinement [1].

Hydrogen Atom Positioning: Accurate determination of hydrogen atom positions in hydrogen bonds

is challenging with X-ray diffraction. To enhance precision, combine DFT calculations with ¹H NMR

chemical shifts as complementary methods to X-ray data. Consider neutron diffraction for critical

applications requiring exact hydrogen positions [1].

Crystal Quality Issues: For single-crystal studies, if crystals exhibit weak diffraction or high thermal

parameters, optimize growth conditions by reducing nucleation rate (slower cooling), using higher

purity solvent, and implementing temperature programming. For extremely hygroscopic samples, use

protective coatings or low-temperature data collection [2].

Optimization Strategies for Enhanced Crystal Quality

Solvent Selection Matrix: Develop a systematic solvent screening approach using solvents with

different polarities (n-hexane, toluene, ethyl acetate, ethanol, water). For 1,11-undecanediol, medium-

polarity solvents like ethyl acetate typically yield the best-quality single crystals [2].

Temperature Programming: Implement controlled cooling rates (0.1-1.0°C/hour) through the

crystallization temperature range. For slow evaporation methods, maintain temperature stability within

±0.1°C to avoid secondary nucleation [2].

Additive Screening: Incorporate small amounts (0.1-1.0%) of additives such as 1-ferrocenyl-undec-

10-en-1-one or related structures to modify crystal habit and improve crystal size and morphology for

specific analytical requirements [2].

Conclusion and Future Perspectives

The crystal growth techniques and structural characterization methods outlined in these application

notes provide researchers with robust protocols for investigating 1,11-undecanediol and related alkanediols.

The orthorhombic crystal structure (P2₁2₁2₁) with its unique hydrogen bonding network and TTt-TGt

molecular conformation offers valuable insights into structure-property relationships of odd-membered
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α,ω-alkanediols. The implementation of GIXD methodology combined with advanced refinement

approaches enables comprehensive analysis of crystalline microstructure and preferred orientation effects.

Future developments in 1,11-undecanediol crystal engineering will likely focus on bio-based production

routes to enhance sustainability [5], advanced polymorph control strategies for pharmaceutical applications,

and exploration of ferrocenyl derivatives for specialized electrochemical properties [2]. The discovery of

solid-state crystal growth techniques that enable orientation control without melt processing [3] opens new

possibilities for manipulating material properties through crystallographic design. Additionally, the revised

thermodynamic parameters and group contribution methods specifically developed for diols [4] will

significantly improve the accuracy of process design and optimization in industrial applications.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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